molecular formula C11H9NO4S B3050164 (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione CAS No. 24044-50-6

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione

Cat. No. B3050164
CAS RN: 24044-50-6
M. Wt: 251.26 g/mol
InChI Key: KAICHBSRWFIESE-UITAMQMPSA-N
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Description

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione, commonly known as Z-HMDBTD, is a versatile and highly efficient organic compound. This organic compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. Z-HMDBTD is a common intermediate in the synthesis of various drugs and has been used as an intermediate in the synthesis of a wide range of pharmaceuticals and other organic compounds. Z-HMDBTD is also an important building block in the synthesis of a variety of small molecules and peptides.

Scientific Research Applications

Corrosion Inhibition

A study by Chaouiki et al. (2022) in the field of materials science reported the use of thiazolidinediones as corrosion inhibitors for carbon steel. These inhibitors, including derivatives of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione, showed significant effectiveness in protecting carbon steel from corrosion, with performance reaching up to 95%. This was achieved through the inhibitors adhering to the steel surface, following the Langmuir isotherm model. The effectiveness of these inhibitors was demonstrated using techniques like electrochemical measurements and morphological characterization, supported by Density Functional Theory (DFT) simulations (Chaouiki et al., 2022).

Synthesis and Structural Analysis

Research in medicinal chemistry has focused on synthesizing novel derivatives of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione for potential drug applications. Holota et al. (2022) reported the synthesis of a new derivative using a cost-effective approach, which included steps like alkylation and Knoevenagel condensation. The structural properties of the synthesized compound were characterized using various techniques like NMR, LC-MS, and X-ray diffraction, highlighting its potential for drug-like applications (Holota et al., 2022).

Antimicrobial Activity

A significant area of research for (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione derivatives is in antimicrobial applications. Stana et al. (2014) synthesized new derivatives and evaluated their in vitro antimicrobial activities against various pathogenic bacterial strains, including Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. Some derivatives displayed better inhibitory activities than reference drugs against certain bacterial strains and showed notable antifungal activity (Stana et al., 2014).

Anti-inflammatory and Anti-Arthritic Properties

The compound has been studied for its anti-inflammatory and anti-arthritic properties. Ma et al. (2010) demonstrated that a derivative, SKLB010, exhibited protective effects against hepatitis and arthritis by inhibiting macrophage migration and the expression of pro-inflammatory mediators. This was further supported by in vivo studies on rats, which showed significant suppression of clinical signs such as paw swelling and decreased pro-inflammatory cytokines (Ma et al., 2010).

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICHBSRWFIESE-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione

CAS RN

24044-50-6
Record name NSC31206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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